molecular formula C15H14BrIN4O4 B2864300 8-bromo-7-(2-hydroxy-3-(4-iodophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 300717-01-5

8-bromo-7-(2-hydroxy-3-(4-iodophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2864300
M. Wt: 521.109
InChI Key: FXRMKIZRHCWMNZ-UHFFFAOYSA-N
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Description

Usually, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Bromophenol and Purine Derivatives in Algal Research Research on bromophenol derivatives like 8-bromo-7-(2-hydroxy-3-(4-iodophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been conducted with organisms such as the red alga Rhodomela confervoides. These studies have led to the isolation of new bromophenol C-N coupled nucleoside base derivatives, contributing significantly to our understanding of marine natural products and their potential applications in medicinal chemistry (Ma et al., 2007).

Synthesis and Biological Properties Research The synthesis and exploration of the biological properties of compounds similar to 8-bromo-7-(2-hydroxy-3-(4-iodophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione have been a focal point in research. For instance, the study of the synthesis and properties of 7-(2-hydroxy-3-m-ethylphenoxypropyl-1-)theophylline derivatives has advanced knowledge in the field of antimicrobial and antiviral agents. This research underscores the potential of purine derivatives in treating infectious diseases (Ivanchenko, 2018).

Research on Cardiovascular Activity Compounds structurally related to 8-bromo-7-(2-hydroxy-3-(4-iodophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione have been synthesized and tested for cardiovascular activity. Such research contributes to our understanding of the therapeutic potential of these compounds in cardiovascular medicine (Chłoń-Rzepa et al., 2004).

Molecular Structure and Conformation Studies The investigation into the crystal and molecular structure of purine nucleosides, including those related to 8-bromo-7-(2-hydroxy-3-(4-iodophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, plays a crucial role in understanding the conformation and binding properties of these compounds. Such studies are fundamental for drug design and development (Tavale & Sobell, 1970).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

8-bromo-7-[2-hydroxy-3-(4-iodophenoxy)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrIN4O4/c1-20-12-11(13(23)19-15(20)24)21(14(16)18-12)6-9(22)7-25-10-4-2-8(17)3-5-10/h2-5,9,22H,6-7H2,1H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRMKIZRHCWMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(COC3=CC=C(C=C3)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrIN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-7-(2-hydroxy-3-(4-iodophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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